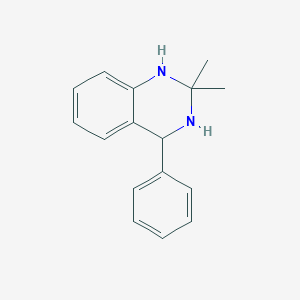

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline

CAS No.: 84571-51-7

Cat. No.: VC18600599

Molecular Formula: C16H18N2

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84571-51-7 |

|---|---|

| Molecular Formula | C16H18N2 |

| Molecular Weight | 238.33 g/mol |

| IUPAC Name | 2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline |

| Standard InChI | InChI=1S/C16H18N2/c1-16(2)17-14-11-7-6-10-13(14)15(18-16)12-8-4-3-5-9-12/h3-11,15,17-18H,1-2H3 |

| Standard InChI Key | OCTCRMZQQJGLFE-UHFFFAOYSA-N |

| Canonical SMILES | CC1(NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂ | |

| Molecular Weight | 238.33 g/mol | |

| CAS Number | 84571-51-7 | |

| IUPAC Name | 2,2-Dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline | |

| SMILES | CC1(NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C |

The compound’s tetrahydroquinazoline core consists of a six-membered aromatic ring fused to a saturated six-membered ring. The methyl groups at position 2 introduce steric bulk, while the phenyl group at position 4 enhances lipophilicity.

Key Functional Groups and Reactivity

-

Tetrahydroquinazoline Core: Provides a rigid bicyclic framework for interactions with biological targets.

-

Methyl Substituents: Steric hindrance may influence binding affinity and metabolic stability.

-

Phenyl Group: Contributes to π-π stacking interactions and hydrophobic interactions in enzyme active sites .

Synthesis Methods

Catalytic Hydrogenation

The primary synthetic route involves catalytic hydrogenation of intermediates. A typical procedure includes:

-

Cyclization: Formation of the quinazoline core via condensation reactions.

-

Reduction: Catalytic hydrogenation of unsaturated intermediates to yield the tetrahydroquinazoline product.

This method minimizes by-products and ensures high purity.

Chemical Reactivity and Derivatization

Functionalization Reactions

| Reaction Type | Example Derivative | Application Potential |

|---|---|---|

| Sulfonation | Sulfonyl-substituted analogs | Enhanced solubility |

| Acylation | Amide derivatives | Targeted enzyme inhibition |

| Alkylation | Pyridyl or furan substituents | Improved bioavailability |

For instance, ChemDiv compound L284-0087 incorporates a sulfonyl-pyrrole-thiazole moiety, demonstrating the scaffold’s versatility in medicinal chemistry .

Steric and Electronic Effects

-

Methyl Groups: Impede nucleophilic substitution at position 2 but stabilize the ring through hyperconjugation.

-

Phenyl Group: Enhances π-π interactions and electron delocalization, modulating binding kinetics .

Comparative Analysis with Analogues

6-Chloro-2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline

| Property | 2,2-Dimethyl-4-phenyl | 6-Chloro Analog |

|---|---|---|

| Reactivity | Moderate | Higher (electron-withdrawing Cl) |

| LogP | ~4.0 | >4.5 (increased lipophilicity) |

| Biological Activity | Enzyme inhibition | Potentially enhanced binding |

The chloro substituent increases electron deficiency, altering metabolic stability and target affinity.

4-Oxo-2-Sulfanylidene Derivatives

ChemDiv compound A0061038 features a thiadiazole-sulfanylidene group, highlighting the scaffold’s adaptability for diverse functionalization .

Applications in Medicinal Chemistry

Cancer Therapeutics

Tetrahydroquinazolines are being explored as topoisomerase II inhibitors, offering a safer alternative to traditional poisons like etoposide . While 2,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline’s efficacy remains untested, its structural analogs demonstrate:

-

High Selectivity: >100-fold preference for topoIIα over topoIIβ .

-

Brain Penetration: Favorable pharmacokinetics for CNS-targeted therapies .

Antimicrobial Agents

The compound’s core structure aligns with quinazoline-based antibiotics, though specific antimicrobial data are unavailable.

Challenges and Future Directions

Research Gaps

-

In Vitro/In Vivo Studies: Limited data on efficacy, toxicity, and metabolic pathways.

-

Structure-Activity Relationships (SAR): Systematic exploration of substituent effects is needed.

Optimization Strategies

-

Bioisosteric Replacement: Substituting methyl groups with ethyl or cyclopropyl to enhance binding.

-

Prodrug Development: Improving solubility through esterification or salt formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume